molecular formula C7H11F2N3 B13562962 (R)-1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

(R)-1-(3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B13562962
M. Wt: 175.18 g/mol
InChI Key: IISQUMWHYSWKDC-SCSAIBSYSA-N
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Description

(1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a difluoromethyl group and a methyl group attached to the pyrazole ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a difluoromethyl group and a methyl group.

    Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with an appropriate alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the difluoromethyl group or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    (1R)-1-[3-(chloromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.

    (1R)-1-[3-(bromomethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine: Similar structure but with a bromomethyl group instead of a difluoromethyl group.

Uniqueness

The uniqueness of (1R)-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine lies in its difluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The presence of the difluoromethyl group can influence the compound’s reactivity, stability, and interaction with molecular targets.

Properties

Molecular Formula

C7H11F2N3

Molecular Weight

175.18 g/mol

IUPAC Name

(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanamine

InChI

InChI=1S/C7H11F2N3/c1-4(10)5-3-12(2)11-6(5)7(8)9/h3-4,7H,10H2,1-2H3/t4-/m1/s1

InChI Key

IISQUMWHYSWKDC-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](C1=CN(N=C1C(F)F)C)N

Canonical SMILES

CC(C1=CN(N=C1C(F)F)C)N

Origin of Product

United States

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